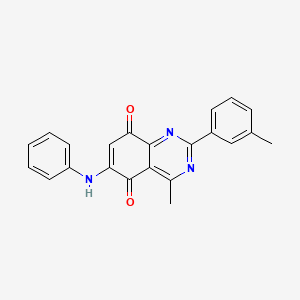
5,8-Quinazolinedione, 4-methyl-2-(3-methylphenyl)-6-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by its unique substitution pattern, which includes a phenylamino group at the 6-position, a methyl group at the 4-position, and a m-tolyl group at the 2-position. These structural features contribute to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of Substituents: The phenylamino group can be introduced via nucleophilic substitution reactions, while the methyl and m-tolyl groups can be added through Friedel-Crafts alkylation reactions.
Oxidation: The final step often involves oxidation to form the quinazoline-5,8-dione structure.
Industrial Production Methods
Industrial production of 4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline-5,8-dione to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-5,8-dione derivatives, while reduction can produce dihydroquinazoline compounds.
Aplicaciones Científicas De Investigación
4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-6-(phenylamino)-2-(p-tolyl)quinazoline-5,8-dione: Similar structure but with a p-tolyl group instead of an m-tolyl group.
4-methyl-6-(phenylamino)-2-(o-tolyl)quinazoline-5,8-dione: Similar structure but with an o-tolyl group instead of an m-tolyl group.
4-methyl-6-(phenylamino)-2-(phenyl)quinazoline-5,8-dione: Similar structure but with a phenyl group instead of an m-tolyl group.
Uniqueness
4-methyl-6-(phenylamino)-2-(m-tolyl)quinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61416-84-0 |
|---|---|
Fórmula molecular |
C22H17N3O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
6-anilino-4-methyl-2-(3-methylphenyl)quinazoline-5,8-dione |
InChI |
InChI=1S/C22H17N3O2/c1-13-7-6-8-15(11-13)22-23-14(2)19-20(25-22)18(26)12-17(21(19)27)24-16-9-4-3-5-10-16/h3-12,24H,1-2H3 |
Clave InChI |
TVLBYBDKRVITNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)C(=O)C=C(C3=O)NC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


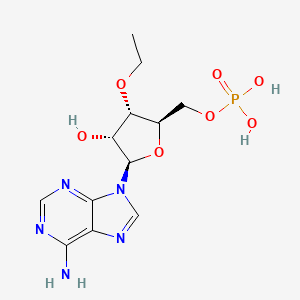
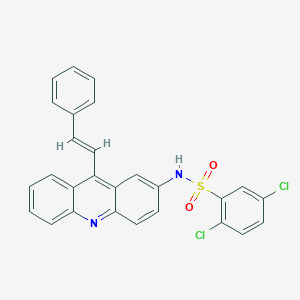
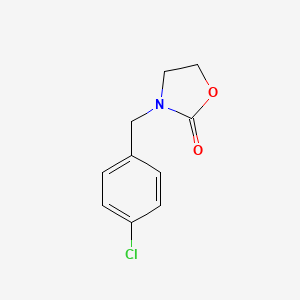
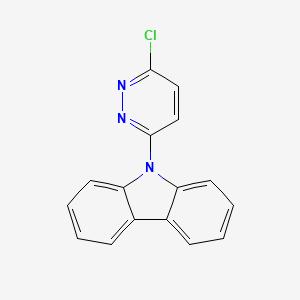
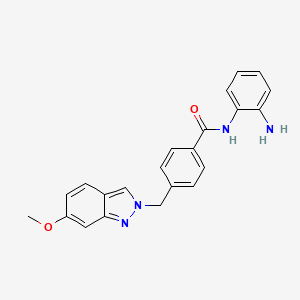
![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)

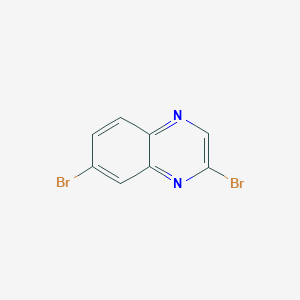

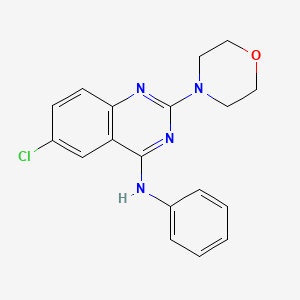

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
